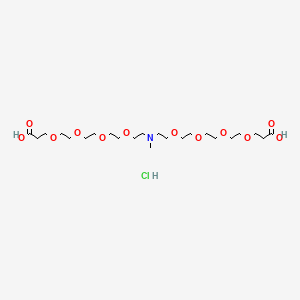

N-Me-n-bis(peg4-acid) hydrochloride salt

Description

BenchChem offers high-quality N-Me-n-bis(peg4-acid) hydrochloride salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Me-n-bis(peg4-acid) hydrochloride salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO12.ClH/c1-24(4-8-31-12-16-35-20-18-33-14-10-29-6-2-22(25)26)5-9-32-13-17-36-21-19-34-15-11-30-7-3-23(27)28;/h2-21H2,1H3,(H,25,26)(H,27,28);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZUXRGUARKMNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46ClNO12 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Me-N-bis(PEG4-acid) Hydrochloride Salt: A Branched Linker for Advanced Bioconjugation and Targeted Protein Degradation

This guide provides a comprehensive technical overview of N-Me-N-bis(PEG4-acid) hydrochloride salt (CAS 2055014-77-0), a branched, polyethylene glycol (PEG)-based linker. It is intended for researchers, scientists, and drug development professionals engaged in the fields of bioconjugation, targeted protein degradation, and advanced drug delivery systems. This document will delve into the core principles of this linker's application, supported by detailed protocols, mechanistic insights, and comparative analyses to facilitate its effective utilization in research and development.

Introduction: The Pivotal Role of Linkers in Modern Therapeutics

In the landscape of advanced therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is far more than an inert spacer.[1] It is a critical determinant of a molecule's efficacy, selectivity, and pharmacokinetic properties.[2] The linker's architecture, length, and chemical composition profoundly influence the formation and stability of the crucial ternary complex in PROTACs (target protein-PROTAC-E3 ligase) and the controlled release of payloads in ADCs.[3][4] N-Me-N-bis(PEG4-acid) hydrochloride salt has emerged as a valuable tool in this context, offering a unique branched structure that imparts advantageous physicochemical properties.

N-Me-N-bis(PEG4-acid) hydrochloride salt is a homobifunctional crosslinker featuring a central tertiary amine with a methyl group and two tetraethylene glycol (PEG4) arms, each terminating in a carboxylic acid.[5] This branched architecture, combined with the hydrophilic nature of the PEG chains, enhances the aqueous solubility of the resulting conjugates, a common challenge in drug development.[6]

Physicochemical Properties and Structural Attributes

A clear understanding of the physicochemical properties of N-Me-N-bis(PEG4-acid) hydrochloride salt is fundamental to its successful application.

| Property | Value | Source(s) |

| CAS Number | 2055014-77-0 | [7] |

| Molecular Formula | C23H45NO12・HCl | [5] |

| Molecular Weight | 527.6 g/mol (free base) | [5] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | |

| Storage | -20°C, desiccated | [5] |

| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, DMF) |

The branched nature of this linker offers distinct advantages over its linear counterparts. It allows for the potential attachment of two separate molecules to a single point or can be used to create a "Y-shaped" PROTAC, influencing the spatial orientation of the target protein and the E3 ligase.[8] The PEG4 chains contribute to increased hydrophilicity, which can mitigate aggregation and improve the pharmacokinetic profile of the final conjugate.[1]

Core Application: A Versatile Linker for PROTAC Synthesis

The primary application of N-Me-N-bis(PEG4-acid) hydrochloride salt is in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[9]

Mechanism of Action in PROTACs

The linker's role in a PROTAC is to optimally position the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex.[4] The length and flexibility of the linker are critical for achieving the necessary proximity and orientation for efficient ubiquitin transfer.[3] The branched structure of N-Me-N-bis(PEG4-acid) can provide a unique conformational constraint that may enhance the cooperativity of ternary complex formation.[8]

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocol: Synthesis of a PROTAC via Amide Coupling

The terminal carboxylic acid groups of N-Me-N-bis(PEG4-acid) hydrochloride salt can be readily coupled to primary or secondary amines on a target protein ligand or an E3 ligase ligand using standard amide bond formation chemistry.[5] The use of activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a common and effective strategy.[10][11]

Materials:

-

N-Me-N-bis(PEG4-acid) hydrochloride salt

-

Amine-containing Ligand 1 (for POI or E3 ligase)

-

Amine-containing Ligand 2 (for the other binding partner)

-

EDC hydrochloride

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction vessel (e.g., round-bottom flask) with magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Step-by-Step Methodology:

-

Activation of the First Carboxylic Acid:

-

Dissolve N-Me-N-bis(PEG4-acid) hydrochloride salt (1 equivalent) in anhydrous DMF.

-

Add EDC (1.1 equivalents) and NHS (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 15-30 minutes under an inert atmosphere. This forms a semi-stable NHS ester.[10]

-

-

Coupling to the First Ligand:

-

Dissolve Amine-containing Ligand 1 (1 equivalent) in anhydrous DMF.

-

Add the solution of Ligand 1 to the activated linker solution.

-

Add DIPEA (2-3 equivalents) to act as a base and neutralize the hydrochloride salt and any acid formed during the reaction.

-

Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

-

-

Purification of the Intermediate:

-

Purify the resulting mono-functionalized linker-ligand conjugate using flash column chromatography or preparative HPLC.

-

-

Activation of the Second Carboxylic Acid:

-

Dissolve the purified mono-functionalized conjugate (1 equivalent) in anhydrous DMF.

-

Add EDC (1.1 equivalents) and NHS (1.1 equivalents).

-

Stir at room temperature for 15-30 minutes.

-

-

Coupling to the Second Ligand:

-

Dissolve Amine-containing Ligand 2 (1 equivalent) in anhydrous DMF.

-

Add the solution of Ligand 2 to the activated intermediate.

-

Add DIPEA (2-3 equivalents).

-

Stir at room temperature for 2-4 hours, or until completion.

-

-

Final Purification:

-

Purify the final PROTAC molecule using preparative HPLC. The use of a C18 column with a water/acetonitrile gradient containing a small amount of formic acid or trifluoroacetic acid is common for purifying PEGylated PROTACs.[12]

-

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chempep.com [chempep.com]

- 5. N-Me-N-bis(PEG4-acid) HCl salt, 2055014-77-0 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. N-Me-N-bis(PEG4-acid) - Immunomart [immunomart.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Structure and Properties of N-Me-N-bis(PEG4-acid) Linker

The following in-depth technical guide details the structure, properties, and applications of the N-Me-N-bis(PEG4-acid) linker, designed for researchers and drug development professionals specializing in Targeted Protein Degradation (TPD) and bioconjugation.

Executive Summary

The N-Me-N-bis(PEG4-acid) linker (CAS: 2055014-77-0) is a specialized, homobifunctional branched linker used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike standard linear PEG linkers, this molecule features a central tertiary amine substituted with a methyl group and two polyethylene glycol (PEG) chains terminating in carboxylic acids.

This "V-shaped" architecture serves two critical functions in drug design:

-

Geometric Control: It creates a defined branch point, allowing for the dimerization of ligands (Homo-PROTACs) or the creation of non-linear conjugates that can access unique protein surface topologies.

-

Physicochemical Enhancement: The hydrophilic PEG chains and the ionizable central nitrogen significantly improve the aqueous solubility of hydrophobic warheads, a common challenge in degrader development.

Chemical Identity & Structural Analysis[1]

Core Specifications

| Property | Detail |

| Chemical Name | N-Methyl-N,N-bis(PEG4-propionic acid) |

| CAS Number | 2055014-77-0 |

| Molecular Formula | C₂₃H₄₅NO₁₂ |

| Molecular Weight | 527.61 g/mol |

| Reactive Groups | 2 × Carboxylic Acid (-COOH) |

| Branch Point | Tertiary Amine (N-Methyl) |

| SMILES | CN(CCOCCOCCOCCOCCC(O)=O)CCOCCOCCOCCOCCC(O)=O |

Structural Anatomy

The linker is defined by three distinct structural zones:

-

The Anchor (Central Nitrogen): A tertiary amine methylated at the N-position. This center provides a permanent "kink" in the chain, preventing the linear conformation typical of diamine-PEGs. It also serves as a proton acceptor (Lewis base).

-

The Solubilizers (PEG4 Arms): Two tetraethylene glycol chains extend from the nitrogen. These ether-rich regions disrupt water structure, creating a hydration shell that shields hydrophobic payloads.

-

The Warheads (Terminal Acids): Each arm terminates in a propionic acid moiety. These are the conjugation sites, ready for activation (e.g., via NHS esters) to react with primary amines on ligands.

Structural Topology Diagram

The following diagram illustrates the topological connectivity of the linker.

Caption: Topological representation of N-Me-N-bis(PEG4-acid), highlighting the central branching amine and symmetric reactive arms.

Physicochemical Properties[3]

Solubility Profile

The molecule is designed for high solubility in both aqueous and organic environments, facilitating synthesis in diverse solvent systems.

-

Water: Highly soluble (>100 mg/mL). The PEG chains sequester water molecules, while the central amine can be protonated at physiological pH, acting as a cationic solubilizer.

-

Organic Solvents: Soluble in DCM, DMF, DMSO, and Methanol. This versatility allows for coupling reactions with hydrophobic ligands that would precipitate in purely aqueous buffers.

Acid-Base Behavior (pKa)

-

Carboxylic Acids: Typical pKa ~4.5–5.0. At physiological pH (7.4), these exist as carboxylates (-COO⁻), contributing negative charge unless conjugated.

-

Central Tertiary Amine: The estimated pKa is 8.5–9.5 .

-

Significance: In acidic HPLC mobile phases (e.g., 0.1% TFA), the nitrogen is protonated (ammonium form), which aids in purification by increasing polarity. In biological systems, this positive charge can improve cell permeability via interaction with negatively charged cell membranes, although excessive charge may lead to lysosomal trapping.

-

Stability

-

Storage: Stable at -20°C for >1 year in powder form. Hygroscopic; must be stored under desiccant.

-

Chemical Stability: The ether linkages (PEG) and the tertiary amine are chemically robust. The terminal carboxylic acids are stable but reactive; they should not be stored in alcoholic solvents with acid catalysts to prevent inadvertent esterification.

Applications in Drug Discovery

Homo-PROTACs (Dimerization)

The primary application of this symmetric linker is the synthesis of Homo-PROTACs . By conjugating identical ligands to both ends, researchers can induce the dimerization of a target protein.

-

Mechanism:[1][2] The linker acts as a "staple," bringing two protein monomers together.

-

Example: Dimerization of E3 ligases (e.g., VHL or CRBN) to study self-regulation or to create "molecular glues" that recruit a neosubstrate only when the ligase is dimerized.

Solubility "Handle" for Hetero-PROTACs

While symmetric, the linker can be used in heterobifunctional PROTACs if synthesis is controlled (see Protocol). The central N-Methyl group prevents the "hydrophobic collapse" often seen with long alkyl chain linkers. The V-shape forces the two ligands apart, potentially accessing different ubiquitination zones on the target protein compared to linear PEG linkers.

Experimental Protocols

Activation and Conjugation Workflow

To use N-Me-N-bis(PEG4-acid), the carboxylic acid termini must be activated into NHS esters to react with amine-bearing ligands.

Reagents:

-

Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-Hydroxysuccinimide (NHS).

-

Solvent: Dry DMF or DMSO.

-

Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Protocol:

-

Activation: Dissolve the linker (1 eq) in dry DMF. Add EDC (2.5 eq) and NHS (2.5 eq). Stir at Room Temperature (RT) for 2–4 hours. Note: This generates the bis-NHS ester in situ.

-

Coupling (For Homo-PROTACs): Add the amine-containing Ligand (2.2 eq) and DIPEA (5 eq) directly to the activation mixture. Stir at RT for 12–24 hours.

-

Quenching: Add a small amount of water or 1M Tris buffer to quench unreacted NHS esters.

-

Purification: Purify directly via Reverse-Phase HPLC (C18 column). Use a gradient of Water/Acetonitrile with 0.1% TFA. The protonated central amine will aid retention and separation.

Synthesis Logic Diagram

The following flowchart visualizes the decision-making process for using this linker in PROTAC synthesis.

Caption: Workflow for conjugating N-Me-N-bis(PEG4-acid). Symmetric dimerization is the preferred pathway.

References

-

An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553–562. Available at: [Link]

Sources

An In-Depth Technical Guide to Aza-Crown Ether Dicarboxylic Acids: Synthesis, Characterization, and Applications in Advanced Research

A Note to the Reader: Initial searches for the specific compound "16-methyl-4,7,10,13,19,22,25,28-octaoxa-16-azahentriacontanedioic acid" did not yield any results in the public scientific literature or chemical databases. This suggests that the requested molecule may be a novel compound that has not yet been synthesized or publicly disclosed. Therefore, this guide will provide a comprehensive overview of the broader class of compounds to which it belongs: aza-crown ether dicarboxylic acids . The principles, protocols, and applications discussed herein are directly relevant to the potential synthesis and study of the requested molecule and are intended to provide a strong foundational understanding for researchers, scientists, and drug development professionals.

Introduction: The Unique Architecture and Function of Aza-Crown Ether Dicarboxylic Acids

Aza-crown ethers are a fascinating class of macrocyclic polyethers in which one or more oxygen atoms of a traditional crown ether are replaced by nitrogen atoms. This substitution introduces a site for versatile functionalization, allowing for the attachment of various side chains or "lariat" arms that can dramatically alter the molecule's properties and functions. When these side arms are terminated with carboxylic acid groups, the resulting aza-crown ether dicarboxylic acids become highly sophisticated molecules with a unique combination of a hydrophilic, cation-binding macrocyclic core and anionic, reactive peripheral groups.

This dual functionality makes them prime candidates for a wide array of applications, from the development of novel ionophores and sensors to advanced drug delivery systems and materials science. The nitrogen atom's ability to be protonated or to bear a positive charge at physiological pH, combined with the anionic nature of the carboxylates, imparts a zwitterionic character that can be finely tuned.

Core Principles of Synthesis: A Modular Approach

The synthesis of aza-crown ether dicarboxylic acids is a multi-step process that relies on established principles of organic chemistry, particularly Williamson ether synthesis and amide coupling reactions. A generalized synthetic workflow is presented below.

Diagram: General Synthetic Workflow for Aza-Crown Ether Dicarboxylic Acids

Caption: A generalized workflow for the synthesis of aza-crown ether dicarboxylic acids.

Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol for the synthesis of an N-functionalized diaza-crown ether dicarboxylic acid. Specific reagents and conditions would be adapted based on the target molecule's ring size and the nature of the linker.

Step 1: Synthesis of the Diaza-Crown Ether Macrocycle

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add a suitable high-boiling point solvent (e.g., acetonitrile or DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

High Dilution Conditions: Prepare two separate solutions:

-

Solution A: The starting diamine (e.g., a polyethylene glycol diamine) dissolved in the reaction solvent.

-

Solution B: The dihalide or ditosylate linker (e.g., a di(ethylene glycol) ditosylate) and a non-nucleophilic base (e.g., potassium carbonate) dissolved in the reaction solvent.

-

-

Cyclization: Heat the reaction flask to reflux. Simultaneously, add Solution A and Solution B dropwise to the refluxing solvent over a period of 24-48 hours using syringe pumps. This high-dilution technique favors intramolecular cyclization over intermolecular polymerization.

-

Workup and Purification: After the addition is complete, continue refluxing for another 24 hours. Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or alumina to yield the pure diaza-crown ether.

Step 2: Functionalization with Carboxylic Acid Moieties

-

Reaction Setup: Dissolve the purified diaza-crown ether in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.

-

Acylation: Add a protected dicarboxylic acid derivative (e.g., a mono-ethyl ester of a dicarboxylic acid chloride) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup and Purification: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting diester by column chromatography.

Step 3: Deprotection to Yield the Dicarboxylic Acid

-

Hydrolysis: Dissolve the purified diester in a mixture of a suitable solvent (e.g., ethanol or THF) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of ~2. The dicarboxylic acid product will often precipitate out of solution.

-

Final Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Physicochemical Properties and Characterization

The successful synthesis and purity of aza-crown ether dicarboxylic acids are confirmed through a combination of spectroscopic and analytical techniques.

| Property | Characterization Technique(s) | Expected Observations |

| Chemical Structure | ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC) | Characteristic chemical shifts for the polyether backbone, the nitrogen-adjacent protons, and the protons of the dicarboxylic acid side chains. |

| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | The experimental mass-to-charge ratio (m/z) should match the calculated exact mass of the target molecule. |

| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak in the chromatogram indicates a high degree of purity. |

| Functional Groups | Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic absorption bands for C-O-C (ether), C-N (amine), and C=O and O-H (carboxylic acid) functional groups. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Provides information on the decomposition temperature and thermal stability of the compound. |

Applications in Research and Drug Development

The unique structural features of aza-crown ether dicarboxylic acids have led to their exploration in several cutting-edge areas of research.

Targeted Drug Delivery

The aza-crown ether moiety can be designed to selectively bind to specific biological cations, such as the overexpressed ions in the microenvironment of certain tumors. The carboxylic acid groups can be used to conjugate drugs, targeting moieties (e.g., peptides or antibodies), or imaging agents. This creates a multifunctional drug delivery system capable of recognizing a specific biological target and releasing its payload.

Diagram: Aza-Crown Ether in Targeted Drug Delivery

Caption: Schematic of an aza-crown ether dicarboxylic acid acting as a scaffold for targeted drug delivery.

Ion-Selective Electrodes and Sensors

The selective binding of cations by the aza-crown ether cavity can be exploited in the design of ion-selective electrodes and fluorescent sensors. The binding event can induce a change in the electrochemical potential or the fluorescence properties of the molecule, allowing for the quantitative detection of specific ions in complex biological or environmental samples. The carboxylic acid groups can be used to immobilize the sensor on a solid support.

Biomimetic Ion Channels

Self-assembly of aza-crown ether dicarboxylic acids in lipid bilayers can lead to the formation of synthetic ion channels. The macrocyclic core can facilitate the transport of ions across the membrane, while the carboxylic acid groups can modulate the channel's selectivity and gating properties in response to changes in pH or the presence of specific multivalent cations.

Future Perspectives and Conclusion

Aza-crown ether dicarboxylic acids represent a versatile and powerful platform for the development of novel functional molecules. While the specific compound "16-methyl-4,7,10,13,19,22,25,28-octaoxa-16-azahentriacontanedioic acid" remains to be described in the scientific literature, the foundational principles and methodologies outlined in this guide provide a clear roadmap for its potential synthesis and exploration. The continued development of synthetic strategies for these complex macrocycles, coupled with a deeper understanding of their host-guest chemistry in biological systems, will undoubtedly lead to exciting new discoveries and applications in the fields of medicine, materials science, and analytical chemistry.

References

As the specific topic is not found in the literature, a list of representative references for the synthesis and application of aza-crown ethers is provided for foundational knowledge.

-

Synthesis and Characterization of a Chiral, Aza-15-Crown-5-Functionalized Ferrocenyldiphosphine Ligand for Asymmetric Catalysis. Organometallics, ACS Publications. [Link]

-

Synthesis and Characterization of a Series of New aza-Crown Ethers (I). ResearchGate. [Link]

-

Aza-crown ether locked on polyethyleneimine: solving the contradiction between transfection efficiency and safety during in vivo gene delivery. Chemical Communications, RSC Publishing. [Link]

-

Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. ScienceOpen. [Link]

-

Luminescent Lariat Aza-Crown Ether Carboxylic Acid. MDPI. [Link]

-

The role of crown ethers in drug delivery. ResearchGate. [Link]

-

Synthesis of Dicarboxylic Acids Comprising an Ether Linkage and Cyclic Skeleton and Its Further Application for High-Performance Aluminum Electrolyte Capacitors. PMC. [Link]

A Senior Application Scientist's Guide to Hydrophilic Bis-Carboxylic Acid PEG Crosslinkers

Abstract

Polyethylene glycol (PEG) has become an indispensable tool in the fields of drug delivery, bioconjugation, and tissue engineering due to its biocompatibility, hydrophilicity, and low immunogenicity.[1][2] Among the various PEG derivatives, homobifunctional crosslinkers featuring carboxylic acid groups at both termini (bis-carboxylic acid PEG) are of particular interest. These molecules serve as versatile platforms for covalently linking biomolecules and forming hydrogel networks. This in-depth technical guide provides a comprehensive overview of hydrophilic bis-carboxylic acid PEG crosslinkers, detailing their chemical properties, mechanism of action, and key applications. We will explore the causality behind experimental choices, provide detailed protocols for common laboratory procedures, and offer insights gleaned from field-proven applications.

Introduction: The Power of PEGylation and the Rise of Hydrophilic Crosslinkers

The covalent attachment of polyethylene glycol (PEG) chains to molecules, a process known as PEGylation, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and small molecule drugs.[2] PEGylation can improve a drug's solubility and stability, extend its circulation half-life by reducing renal clearance, and decrease its immunogenicity.[2][3]

Hydrophilic crosslinkers, particularly those based on PEG, are instrumental in creating complex biomolecular architectures.[4] Their water-loving nature ensures that the resulting conjugates remain soluble and stable in aqueous environments, a critical factor for in vivo applications.[2] This guide focuses on a specific class of these reagents: bis-carboxylic acid PEG crosslinkers. These molecules possess a carboxylic acid group at each end of the PEG chain, enabling the linkage of two or more molecules containing primary amines.

Chemical Properties and Synthesis of Bis-Carboxylic Acid PEG Crosslinkers

Structure and Properties

Bis-carboxylic acid PEG crosslinkers are linear polymers of ethylene glycol with the general structure HOOC-(CH₂CH₂O)n-CH₂CH₂-COOH. The key features that dictate their utility are:

-

Hydrophilicity: The repeating ether units in the PEG backbone form hydrogen bonds with water, rendering the molecule highly soluble in aqueous solutions.[2] This property is crucial for maintaining the solubility of the molecules they crosslink.

-

Biocompatibility: PEG is known for its low toxicity and immunogenicity, making it an ideal material for biomedical applications.[1]

-

Flexibility: The PEG chain is highly flexible, which can provide optimal spatial separation between conjugated molecules, improving their binding orientation and accessibility.[2]

-

Reactivity: The terminal carboxylic acid groups are the reactive handles for conjugation. While they can react directly with primary amines to form amide bonds, this reaction is often inefficient. Therefore, the carboxylic acids are typically activated to facilitate a more efficient reaction.

Synthesis Overview

The synthesis of bis-carboxylic acid PEG crosslinkers generally involves the oxidation of the terminal hydroxyl groups of a PEG diol. A common method involves reacting polyethylene glycol with a t-butyl haloacetate in the presence of a base, followed by acid-catalyzed hydrolysis to yield the dicarboxylic acid.[5] This method allows for the preparation of high-purity products, which is essential for pharmaceutical applications.

Mechanism of Action: The Art of Amine-Reactive Crosslinking

The primary application of bis-carboxylic acid PEG crosslinkers is the covalent linkage of molecules containing primary amines, such as proteins, peptides, and certain small molecules.[6] As mentioned, the direct reaction between a carboxylic acid and an amine is slow and requires harsh conditions. Therefore, a two-step process involving the activation of the carboxylic acid groups is typically employed.

Activation of Carboxylic Acids: The Role of NHS Esters

The most common method for activating carboxylic acids for amine coupling is the formation of N-hydroxysuccinimide (NHS) esters.[6][] This is achieved by reacting the bis-carboxylic acid PEG with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8]

The resulting bis-NHS ester-activated PEG is highly reactive towards primary amines.[9] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct.[10]

Key Experimental Considerations

The success of a crosslinking reaction depends on careful control of several experimental parameters:

| Parameter | Recommended Range/Condition | Rationale |

| pH | 7.0 - 8.5 | The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH.[9] At lower pH, the primary amines are protonated and less nucleophilic. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[11] |

| Buffer | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, reducing the efficiency of the desired conjugation.[9] |

| Stoichiometry | 10-50 fold molar excess of crosslinker | The optimal molar ratio of crosslinker to the target molecule depends on the desired degree of modification and the concentration of the reactants. A higher excess is often required for dilute protein solutions.[9] |

| Temperature | 4°C to Room Temperature | The reaction can be performed at room temperature for faster kinetics or at 4°C to minimize potential degradation of sensitive biomolecules. |

| Reaction Time | 30 minutes to 2 hours | The reaction time should be optimized based on the reactivity of the target molecule and the desired level of conjugation. |

Applications in Research and Drug Development

Hydrophilic bis-carboxylic acid PEG crosslinkers are employed in a wide range of applications, from fundamental research to the development of novel therapeutics.

Bioconjugation and Protein Modification

These crosslinkers are extensively used to create well-defined bioconjugates with enhanced properties.[12] For example, they can be used to:

-

Link two different proteins: This can be used to create bifunctional proteins with novel activities.

-

PEGylate proteins: While monofunctional PEGs are more common for this purpose, bis-functional PEGs can be used to crosslink multiple protein molecules, forming oligomers with altered pharmacokinetic profiles.

-

Attach small molecules to proteins: This is a key strategy in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.[13]

Hydrogel Formation for Drug Delivery and Tissue Engineering

Hydrogels are three-dimensional networks of crosslinked polymers that can absorb large amounts of water.[14][15] PEG-based hydrogels are particularly attractive for biomedical applications due to their biocompatibility and tunable properties.[16][17]

Bis-carboxylic acid PEG crosslinkers can be used to form hydrogels by reacting with multi-amine polymers, such as chitosan or poly-L-lysine.[18] The resulting hydrogels can encapsulate drugs, proteins, or cells for controlled release and tissue regeneration applications.[14] The properties of the hydrogel, such as its swelling ratio, mechanical strength, and degradation rate, can be tailored by adjusting the molecular weight of the PEG crosslinker and the crosslinking density.[19][20][21]

Experimental Protocols

Protocol for Activating Bis-Carboxylic Acid PEG with NHS

This protocol describes the general procedure for activating a bis-carboxylic acid PEG with NHS and EDC.

Materials:

-

Bis-carboxylic acid PEG

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Reaction vessel

Procedure:

-

Dissolve the bis-carboxylic acid PEG in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add a 2.2-fold molar excess of NHS to the solution and stir until dissolved.

-

Add a 2.2-fold molar excess of EDC to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4-12 hours with continuous stirring.

-

The activated bis-NHS ester PEG can be used directly in the subsequent conjugation step or purified by precipitation in cold diethyl ether and dried under vacuum.

Self-Validation: The formation of the NHS ester can be confirmed by techniques such as ¹H NMR spectroscopy, where the appearance of characteristic peaks for the succinimidyl protons indicates successful activation.

Protocol for Crosslinking an Amine-Containing Protein

This protocol provides a general method for crosslinking a protein using a pre-activated bis-NHS ester PEG.

Materials:

-

Bis-NHS ester-activated PEG

-

Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Dissolve the bis-NHS ester-activated PEG in an amine-free buffer immediately before use. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.[9]

-

Add the desired molar excess of the activated crosslinker to the protein solution.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[22]

-

Remove excess crosslinker and byproducts by size exclusion chromatography (desalting column) or dialysis.

Self-Validation: The extent of crosslinking can be analyzed by SDS-PAGE, where the formation of higher molecular weight bands corresponding to the crosslinked protein species will be observed.

Conclusion

Hydrophilic bis-carboxylic acid PEG crosslinkers are powerful and versatile tools for researchers, scientists, and drug development professionals. Their unique combination of hydrophilicity, biocompatibility, and bifunctional reactivity enables a wide range of applications, from the creation of sophisticated bioconjugates to the formation of advanced hydrogel-based drug delivery systems. A thorough understanding of their chemical properties, mechanism of action, and the critical parameters governing their reactivity is essential for their successful implementation in the laboratory and beyond. By following the principles and protocols outlined in this guide, researchers can harness the full potential of these remarkable molecules to advance their scientific endeavors.

References

-

Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Polyethylene Glycol Cross-Linked Hydrogel for Drug Absorption Properties. (2023). Pharmacognosy Journal. Retrieved February 15, 2026, from [Link]

-

PEG Linker. (2023, May 8). YouTube. Retrieved February 15, 2026, from [Link]

-

Bis-PEG-acid, PEG di(carboxylic acid). (n.d.). AxisPharm. Retrieved February 15, 2026, from [Link]

-

Hydrogels from chitosan crosslinked with poly(ethylene glycol)diacid as bone regeneration materials. (2016, January 5). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Characterization of polyethylene glycol hydrogels for biomedical applications. (2006). LSU Scholarly Repository. Retrieved February 15, 2026, from [Link]

- Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof. (n.d.). Google Patents.

-

Crosslinking reactions of polyethylene glycol diacrylate (PEGDA) and keratin (KTN) mixture. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

The characteristics of polyethylene glycol (PEG)-based hydrogel. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Hyperbranched PEG-based multi-NHS polymer and bioconjugation with BSA. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Application of PEG Linker. (2023, February 9). AxisPharm. Retrieved February 15, 2026, from [Link]

-

HYDROPHILIC BIOMATERIALS: FROM CROSSLINKED AND SELF-ASSEMBLED HYDROGELS TO POLYMER-DRUG CONJUGATES AND DRUG-FREE MACROMOLECULAR THERAPEUTICS. (2024, May 17). PMC. Retrieved February 15, 2026, from [Link]

-

Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Crosslinking Strategies to Develop Hydrogels for Biomedical Applications. (2021, January 5). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Preparation and Characterization of Thermoresponsive PEG-Based Injectable Hydrogels and Their Application for 3D Cell Culture. (2020, January 24). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Hydrazido-PEG bifunctional crosslinkers. (n.d.). Interchim. Retrieved February 15, 2026, from [Link]

-

A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Synthesis and characterization of tannic acid–PEG hydrogel via Mitsunobu polymerization. (2020, January 9). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

Strategies for successful crosslinking and bioconjugation applications. (2018, May 3). YouTube. Retrieved February 15, 2026, from [Link]

-

Overview of PEG Linkers & Their Applications. (n.d.). Technology Networks. Retrieved February 15, 2026, from [Link]

-

Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. (2019, July 11). PMC. Retrieved February 15, 2026, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. purepeg.com [purepeg.com]

- 3. youtube.com [youtube.com]

- 4. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google Patents [patents.google.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 8. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. precisepeg.com [precisepeg.com]

- 11. researchgate.net [researchgate.net]

- 12. purepeg.com [purepeg.com]

- 13. purepeg.com [purepeg.com]

- 14. Polyethylene Glycol Cross-Linked Hydrogel for Drug Absorption Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. repository.lsu.edu [repository.lsu.edu]

- 20. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

N-Me-N-bis(PEG4-acid) HCl salt MSDS and safety data

An In-Depth Technical Guide to the Safe Handling and Application of N-Me-N-bis(PEG4-acid) HCl Salt

Introduction

N-Me-N-bis(PEG4-acid) HCl salt is a specialized bifunctional crosslinker integral to modern bioconjugation and drug delivery research.[1][2] Its structure, featuring a central tertiary amine flanked by two polyethylene glycol (PEG) chains terminating in carboxylic acids, provides a unique combination of properties. The hydrophilic PEG linkers enhance the aqueous solubility of conjugated molecules, a critical attribute for biological applications.[1] The dual terminal carboxylic acid groups allow for covalent attachment to two primary amine-containing molecules, making it an effective tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][2][3] This guide offers a comprehensive overview of its chemical properties, detailed safety and handling protocols derived from its Material Safety Data Sheet (MSDS), and its core applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of N-Me-N-bis(PEG4-acid) HCl salt is fundamental to its proper handling, storage, and application in experimental design.

Table 1: Chemical and Physical Properties of N-Me-N-bis(PEG4-acid) HCl Salt

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-{2-[2-({2-[2-({2-amino}ethoxy)ethoxy]ethoxy}ethoxy)ethoxy]}propanoic acid;hydrochloride | [4] |

| CAS Number | 2055014-77-0 | [1][2][4] |

| Molecular Formula | C₂₃H₄₅NO₁₂ (as HCl salt) | [1] |

| Molecular Weight | 527.6 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Appearance | Not explicitly stated; typically a solid or viscous oil for similar PEG compounds. | |

| Solubility | Soluble in water, DMSO, DMF, DCM. | [5] |

| Storage Conditions | Store at -20°C, protected from light, under an inert atmosphere (Nitrogen or Argon). |[1][6][7] |

Caption: Simplified 2D representation of the N-Me-N-bis(PEG4-acid) structure.

Core Safety and Hazard Information (MSDS Analysis)

This substance should only be handled by, or under the close supervision of, personnel qualified in the handling and use of potentially hazardous chemicals.[6] The following information is synthesized from the available Safety Data Sheet.

Hazard Identification

While a specific GHS classification is not provided in the primary SDS, the compound must be treated as a potentially hazardous chemical.[6] General hazards associated with similar research chemicals include potential skin, eye, and respiratory irritation.[8][9]

First-Aid Measures

Immediate and appropriate first-aid response is critical in case of accidental exposure. The following table summarizes the recommended actions.[6]

Table 2: Summary of First-Aid Measures

| Exposure Route | First-Aid Protocol |

|---|---|

| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers for adequate flushing. Seek medical attention if irritation persists.[6] |

| Inhalation | Move the individual to fresh air. If symptoms are severe or persist, seek medical attention.[6] |

| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6] |

Fire-Fighting Measures

In the event of a fire, specific extinguishing media and protective gear are required.

-

Suitable Extinguishing Media : Use dry powder or carbon dioxide extinguishers.[6]

-

Protective Equipment : Protective clothing and a self-contained breathing apparatus (SCBA) must be worn by firefighting personnel.[6]

Accidental Release Measures

Proper containment and cleanup are necessary to prevent environmental contamination and personnel exposure.

-

Personal Precautions : Wear appropriate personal protective equipment (PPE), including an approved respirator, chemical-resistant gloves, protective clothing, and eye protection.[6]

-

Environmental Precautions : Do not allow the material to enter drains or water courses.[6]

-

Cleanup Method : Mix the spilled material with sand or a similar inert absorbent. Sweep the mixture up and place it into a tightly closed container for proper disposal.[6]

Handling, Storage, and Exposure Control

Adherence to proper laboratory procedures is essential for maintaining the integrity of the compound and ensuring user safety.

Safe Handling Practices

-

Engineering Controls : Use this product exclusively within a chemical fume hood.[6]

-

General Hygiene : Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[6][10] Do not eat, drink, or smoke in the laboratory area.[11][12]

-

Qualified Personnel : This product should only be handled by individuals properly trained in managing potentially hazardous chemicals.[6]

Storage Conditions

Proper storage is crucial to maintain the chemical's stability and activity.

-

Atmosphere : For long-term storage, keep the compound under an inert atmosphere of nitrogen or argon to prevent oxidation and degradation.[7]

-

Protection : Keep the container tightly sealed and protected from light.[7] When removing from storage, allow the container to warm to room temperature before opening to prevent condensation of moisture.[7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.[6]

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Item | Specification | Rationale |

|---|---|---|

| Eye Protection | Safety goggles or glasses with side shields. | Protects eyes from accidental splashes.[5][6] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact.[5][6] |

| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination.[5][6] |

| Respiratory Protection | Use only in a chemical fume hood. An approved respirator may be necessary for spill cleanup. | Minimizes inhalation exposure.[6] |

Reactivity and Applications in Drug Development

Chemical Reactivity

The primary utility of N-Me-N-bis(PEG4-acid) HCl salt lies in the reactivity of its two terminal carboxylic acid groups. These groups readily react with primary amines to form stable amide bonds. This reaction is not spontaneous and requires the presence of activating agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), or coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2] The activation of the carboxylic acid facilitates nucleophilic attack by the amine, leading to the formation of the amide conjugate.

Caption: General workflow for an amide coupling reaction.

Key Applications

The bifunctional and hydrophilic nature of this linker makes it highly valuable in several areas of research and drug development:

-

Antibody-Drug Conjugates (ADCs) : The linker can be used to attach two drug molecules to an antibody or other targeting protein, increasing the drug-to-antibody ratio (DAR).

-

PROTACs : It can serve as the linker component in Proteolysis Targeting Chimeras (PROTACs), connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[13]

-

Drug Delivery : The hydrophilic PEG chains can improve the solubility and pharmacokinetic profile of hydrophobic drugs.[1][3]

-

Surface Modification : It can be used to modify surfaces with biomolecules to enhance biocompatibility or introduce specific functionalities.

Experimental Protocols

The following protocols are provided as general guides and should be adapted based on the specific molecules and experimental conditions used.

Protocol: General Amide Coupling Reaction

This protocol describes a typical procedure for conjugating N-Me-N-bis(PEG4-acid) to a primary amine-containing molecule (e.g., a peptide or small molecule drug).

-

Reagent Preparation : Dissolve N-Me-N-bis(PEG4-acid) HCl salt and the amine-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DMSO).

-

Activation : In a separate vial, dissolve the coupling reagents (e.g., EDC and NHS, typically 1.2-1.5 equivalents per carboxylic acid group) in the same anhydrous solvent.

-

Reaction Initiation : Add the linker solution to the activating agent solution and stir for 15-30 minutes at room temperature to form the activated ester.

-

Coupling : Add the amine-containing molecule (typically 1.0 equivalent per carboxylic acid) to the activated linker solution. If the amine is in its salt form, add a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to neutralize the salt and facilitate the reaction.

-

Reaction Monitoring : Let the reaction proceed at room temperature for 2-24 hours. Monitor the progress by an appropriate analytical method, such as LC-MS or TLC.

-

Quenching and Purification : Once the reaction is complete, it can be quenched with a small amount of water. The final conjugate is then purified using standard techniques like HPLC or column chromatography.

Protocol: Accidental Spill Cleanup

This protocol outlines the steps for safely managing a small-scale laboratory spill.[6]

-

Evacuate and Ventilate : Ensure the spill area is well-ventilated. If the spill is large, evacuate non-essential personnel.

-

Wear PPE : Don all required PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if necessary.[6]

-

Contain the Spill : Cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical absorbent pad.[6]

-

Collect the Waste : Carefully sweep or scoop the absorbed material into a designated, sealable waste container.[6]

-

Decontaminate the Area : Clean the spill surface with an appropriate solvent or detergent, followed by water.

-

Dispose of Waste : Label the waste container clearly and dispose of it as special hazardous waste in accordance with local, state, and national regulations.[6][11]

Conclusion

N-Me-N-bis(PEG4-acid) HCl salt is a potent and versatile chemical tool for creating advanced bioconjugates. Its unique structure offers advantages in solubility and bifunctionality, enabling innovative approaches in drug delivery and targeted therapies. However, its effective and safe use is contingent upon a thorough understanding of its chemical properties and strict adherence to the safety protocols outlined in its MSDS. By following the guidelines presented in this technical guide, researchers can confidently and safely leverage this compound to advance their scientific objectives.

References

-

N-Me-N-bis(PEG4-acid) HCl salt. Shaanxi Xin yan Bomei Biotechnology Co., Ltd. [Link]

-

Safety Data Sheet. Dow. (2020-07-02). [Link]

-

SDS – SECTION 4. Society for Chemical Hazard Communication. [Link]

-

NH-bis(PEG4-acid) HCl salt. Precise PEG. [Link]

-

NH-bis(PEG4-acid). Creative Biolabs. [Link]

-

N-(Propargyl-PEG4)-N-bis(PEG4-acid) HCl salt. RuiaoBio. [Link]

Sources

- 1. N-Me-N-bis(PEG4-acid) HCl salt, 2055014-77-0 | BroadPharm [broadpharm.com]

- 2. N-Me-N-bis(PEG4-acid) HCl salt_2055014-77-0_新研博美 [xinyanbm.com]

- 3. Amine PEG Acetic Acid, HCl Salt - JenKem Technology USA [jenkemusa.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

- 10. fishersci.com [fishersci.com]

- 11. broadpharm.com [broadpharm.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. medchemexpress.com [medchemexpress.com]

Technical Guide: N-Me-N-bis(PEG4-acid) in Targeted Protein Degradation

The following technical guide details the applications, chemical logic, and experimental protocols for N-Me-N-bis(PEG4-acid) in the context of Targeted Protein Degradation (TPD).

Unlocking Solubility and Geometric Precision in PROTAC Design

Executive Summary: The Linker as a Functional Scaffold

In the early iterations of Proteolysis Targeting Chimeras (PROTACs), linkers were viewed primarily as passive spacers. Current "linkerology" paradigms, however, recognize them as critical determinants of ternary complex stability, cell permeability, and metabolic fate.

N-Me-N-bis(PEG4-acid) (CAS: 2055014-77-0) represents a specialized class of branched, homobifunctional PEG linkers . Unlike linear linear PEGs, this molecule features a central tertiary amine (N-Me) core branching into two PEG4-carboxylic acid arms. This architecture offers two distinct advantages for drug discovery professionals:

-

Physicochemical Tuning: The central tertiary amine acts as a proton acceptor at physiological pH, enhancing aqueous solubility—a common bottleneck for hydrophobic PROTAC warheads.

-

Geometric Control: The "V-shaped" topology facilitates unique ternary complex geometries, potentially accessing "kinked" conformations that linear linkers cannot achieve, thereby improving cooperativity between the E3 ligase and the Protein of Interest (POI).

Chemical Architecture & Properties

Understanding the structural nuance of this linker is prerequisite to its application.[1]

| Property | Specification | Implication for TPD |

| Formula | C₂₃H₄₅NO₁₂ | Moderate molecular weight (~527.6 g/mol ) minimizes "molecular obesity" risks. |

| Core Motif | Tertiary Amine (N-Me) | Solubility Handle: Protonation enhances solubility. Branch Point: Creates a fixed angle between ligand arms. |

| Arms | 2x PEG4-COOH | Homobifunctional: Ideal for symmetric Homo-PROTACs or statistical coupling. Hydrophilicity: PEG chains mask hydrophobic patches on ligands. |

| Termini | Carboxylic Acid (-COOH) | Ready for amide coupling with amine-bearing ligands (e.g., Lenalidomide-NH₂, JQ1-NH₂). |

Structural Visualization

The following diagram illustrates the chemical topology and its conjugation potential.

Figure 1: Topology of N-Me-N-bis(PEG4-acid).[2] The central nitrogen dictates the spatial orientation of the two reactive arms.

Strategic Applications in TPD

A. Homo-PROTAC Synthesis (Symmetric Degraders)

The most direct application of N-Me-N-bis(PEG4-acid) is the synthesis of Homo-PROTACs . These are symmetric molecules linking two identical ligands to induce the self-association (dimerization) of a target protein.

-

Mechanism: The linker brings two identical E3 ligases (e.g., VHL) or two POI domains into proximity.

-

Utility: Used to study the "hook effect" or to induce chemically dependent dimerization of signaling proteins.

B. Solubility Enhancement for Hydrophobic Warheads

Many potent binders (e.g., BRD4 inhibitors like JQ1, or kinase inhibitors) are highly lipophilic. Conjugating them via linear alkyl linkers often results in PROTACs with poor aqueous solubility (

-

The N-Me Advantage: The central nitrogen in N-Me-N-bis(PEG4-acid) has a pKa typically around 7-9. At physiological pH, it exists in equilibrium with its protonated ammonium form. This charge introduces a "solubility anchor" without significantly disrupting cell permeability, a strategy validated in medicinal chemistry to improve DMPK properties.

C. Heterobifunctional PROTACs (Statistical Approach)

While the linker is homobifunctional (two identical acids), it can be used to link different ligands (Ligand A and Ligand B) using a statistical coupling strategy or sequential deprotection (if using a mono-protected derivative, though the reagent is typically sold as the bis-acid).

-

Workflow: React linker with Ligand A (limiting reagent)

Purify Mono-acid intermediate

Experimental Protocol: Synthesis & Conjugation

Objective: Synthesize a PROTAC by coupling N-Me-N-bis(PEG4-acid) to an amine-functionalized E3 ligand (e.g., Thalidomide-NH₂) and a POI ligand.

Pre-requisites:

-

N-Me-N-bis(PEG4-acid) (BroadPharm BP-23299 analog or similar).

-

Amine-functionalized ligands (as HCl or TFA salts).

-

Coupling Reagents: HATU, DIPEA (DIEA), DMF (Anhydrous).

Step-by-Step Workflow

Phase 1: Activation and First Coupling (Statistical Method)

-

Dissolution: Dissolve N-Me-N-bis(PEG4-acid) (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (3.0 equiv) to neutralize the central amine and carboxylic acids.

-

Activation: Add HATU (0.9 equiv - sub-stoichiometric to favor mono-activation). Stir for 5 min at Room Temperature (RT).

-

Ligand Addition: Add Ligand A-NH₂ (0.8 equiv) dropwise.

-

Note: Using excess linker relative to Ligand A minimizes the formation of the symmetric Dimer A-Linker-A.

-

-

Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS (Look for mass: Linker + Ligand A - H₂O).

Phase 2: Purification of Intermediate

-

Critical Step: You must isolate the Mono-amide-Mono-acid intermediate.

-

Method: Reverse-Phase Preparative HPLC (C18 column).

-

Gradient: 5-95% Acetonitrile in Water (+0.1% Formic Acid). The free acid group will make the intermediate elute earlier than the double-coupled dimer.

-

Lyophilization: Freeze-dry the collected fraction to obtain the white powder intermediate.

Phase 3: Second Coupling

-

Dissolution: Dissolve the isolated Intermediate (1.0 equiv) in DMF.

-

Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

-

Ligand Addition: Add Ligand B-NH₂ (1.2 equiv).

-

Reaction: Stir at RT for 4-16 hours.

-

Final Purification: Prep-HPLC to isolate the final Heterobifunctional PROTAC.

Synthesis Logic Diagram

Figure 2: Statistical synthesis workflow for generating heterobifunctional PROTACs using a bis-acid linker.

Mechanistic Validation: The "Kinked" Ternary Complex

Why choose this branched linker over a linear Bis-PEG9-acid? The answer lies in the Ternary Complex Topology .

In a standard linear linker, the chain is a "floppy" string. In N-Me-N-bis(PEG4-acid), the central nitrogen creates a vertex.

-

Linear Linker: Degrees of freedom are distributed evenly.

-

Branched (N-Me) Linker: The central atom restricts the conformational space slightly, favoring a "V" shape.

If the E3 ligase binding pocket and the POI binding pocket are oriented such that a straight line cannot connect them without steric clash, the "kinked" nature of the N-Me linker can relieve this strain, lowering the

Evaluation Metrics

When testing this linker, researchers must evaluate:

-

DC₅₀ (Concentration for 50% degradation): Potency.

-

D_max (Maximum degradation): Efficacy.

-

Hook Effect: Does degradation decrease at high concentrations? (The N-Me linker's solubility may shift the concentration at which the hook effect becomes relevant).

References

-

BroadPharm. N-Me-N-bis(PEG4-acid) Product Data & Spectra. Retrieved from

-

An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562.[3] Link

-

Crews, C. M. (2018). PROTACs: past, present and future. Chemical Society Reviews. Link

-

Immunomart. N-Me-N-bis(PEG4-acid) Application Note. Link

Disclaimer: This guide is for research purposes only. Protocols should be optimized based on specific ligand physicochemical properties.

Sources

Methodological & Application

Protocol for Conjugating N-Me-N-bis(PEG4-acid) to Primary Amines

This application note provides a comprehensive technical guide for conjugating N-Me-N-bis(PEG4-acid) to primary amines. It addresses the specific chemical challenges posed by this branched, dicarboxylic acid linker and provides optimized protocols for both organic synthesis (e.g., PROTAC/small molecule dimerization) and aqueous bioconjugation.

Introduction & Mechanistic Insight

N-Me-N-bis(PEG4-acid) (CAS: 2055014-77-0) is a branched polyethylene glycol (PEG) linker featuring a central tertiary amine (N-methyl) and two PEG4 arms, each terminating in a carboxylic acid.

Key Chemical Features

-

Dual Reactivity: The molecule contains two carboxylic acid groups.[1] This classifies it as a homobifunctional linker regarding its reactivity toward amines, though structurally it is branched.

-

Solubility Enhancement: The central tertiary amine and PEG chains significantly increase the hydrophilicity of the resulting conjugate, a critical feature for hydrophobic payloads (e.g., PROTAC warheads).

-

Central Pivot: The N-Methyl group serves as a non-reactive pivot point (under standard amide coupling conditions), preventing the formation of charged quaternary ammonium species during conjugation, while maintaining solubility at physiological pH.

Conjugation Logic

The conjugation relies on the activation of the carboxylic acid groups to form a reactive intermediate (NHS ester or O-acylisourea), which then undergoes nucleophilic attack by a primary amine (

Critical Decision Point:

-

Scenario A (Homodimerization): Conjugating two identical amine-containing molecules. Strategy: Use excess amine and potent coupling agents (HATU).

-

Scenario B (Heterodimerization): Conjugating two different amines. Strategy: Statistical synthesis (requires purification) or stepwise solid-phase synthesis.

-

Scenario C (Surface/Protein Modification): Attaching the linker to a macromolecule. Strategy: Two-step EDC/NHS activation to prevent uncontrolled crosslinking.

Reaction Mechanism Visualization

The following diagram illustrates the activation and conjugation pathways in both organic and aqueous environments.

Caption: Schematic of the activation of N-Me-N-bis(PEG4-acid) and subsequent amide bond formation with primary amines.

Protocol A: Organic Phase Conjugation (Small Molecules/PROTACs)

Application: Synthesis of PROTAC linkers, drug dimers, or modifying hydrophobic drugs. Primary Solvent: DMF or DMSO (Anhydrous).[3]

Materials

-

N-Me-N-bis(PEG4-acid) (BroadPharm BP-21626 or equivalent)

-

Primary Amine substrate (

) -

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

Base: DIPEA (N,N-Diisopropylethylamine)

Step-by-Step Procedure

-

Preparation:

-

Calculate stoichiometry. For homodimerization (attaching the same amine to both ends), use 2.5 equivalents of amine per 1 equivalent of linker.

-

Dissolve 10 mg of N-Me-N-bis(PEG4-acid) (MW ~500-600 depending on salt form) in 1 mL anhydrous DMF.

-

-

Activation:

-

Add 2.2 equivalents of HATU to the linker solution.

-

Add 4.0 equivalents of DIPEA.

-

Note: The solution may turn slightly yellow. Stir under nitrogen at Room Temperature (RT) for 5 minutes.

-

-

Conjugation:

-

Add the Primary Amine (2.5 eq) dissolved in minimal DMF to the activated linker mixture.

-

Flush with nitrogen and seal.

-

Stir at RT for 2–4 hours.

-

-

Monitoring:

-

Monitor via LC-MS. Look for the mass of Linker + 2(Amine) - 2(H2O).

-

Checkpoint: If mono-substituted product persists, add 0.5 eq more HATU and stir for an additional hour.

-

-

Work-up:

-

Dilute reaction with Ethyl Acetate (EtOAc).

-

Wash 3x with 5% LiCl solution (removes DMF) or Brine.

-

Dry organic layer over

, filter, and concentrate. -

Purification: Flash chromatography (DCM/MeOH gradient) is usually required to remove urea byproducts and excess reagents.

-

Protocol B: Aqueous Phase Conjugation (Proteins/Surfaces)

Application: Attaching the linker to antibodies, enzymes, or aminated surfaces. Primary Solvent: Phosphate Buffered Saline (PBS) / MES Buffer.

Materials

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (Crucial for EDC stability).

-

Conjugation Buffer: PBS, pH 7.2–7.5 (Amine-free).

-

Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.

Step-by-Step Procedure

-

Linker Solubilization:

-

Dissolve N-Me-N-bis(PEG4-acid) in water or dry DMSO (if stock is needed) to 10 mM.

-

-

Two-Step Activation (Recommended to prevent crosslinking):

-

Dilute linker in Activation Buffer (pH 6.0) .

-

Add EDC (10-fold molar excess over acid groups) and Sulfo-NHS (10-fold molar excess).

-

React for 15 minutes at RT.

-

Quench Excess EDC: Add 2-mercaptoethanol (to final 20 mM) if purification is not possible. Ideally, purify the activated "Bis-NHS-ester" intermediate rapidly via a desalting column (PD-10) equilibrated with Conjugation Buffer (pH 7.4) .

-

-

Conjugation:

-

Add the purified, activated linker to the protein/surface solution.

-

Ratio:

-

To crosslink proteins: Use 1:1 to 1:5 (Linker:Protein) ratio.

-

To saturate surface amines: Use large excess of linker (50:1).

-

-

Incubate for 2 hours at RT or overnight at 4°C.

-

-

Quenching:

-

Add 1M Tris-HCl (pH 8.0) or Hydroxylamine to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 30 mins.

-

Quantitative Data & Optimization Table

| Parameter | Organic Phase (HATU) | Aqueous Phase (EDC/NHS) | Notes |

| pH / Environment | Basic (DIPEA excess) | Acidic activation (pH 6) | EDC hydrolyzes rapidly at high pH. |

| Stoichiometry | 1 Linker : 2.5 Amine | Variable (Application dependent) | Excess amine drives completion in organic synthesis. |

| Time | 2 - 4 Hours | 2 Hours (RT) / 16 Hours (4°C) | NHS esters degrade over time in water. |

| Byproducts | Urea (removable by wash) | Isourea (water soluble) | Aqueous cleanup is simpler (dialysis). |

| Yield (Typical) | > 85% | 40 - 70% (Protein dependent) | Steric hindrance on proteins reduces yield. |

Troubleshooting & Critical Controls

Issue: Incomplete Conjugation (Mono-substitution)

-

Cause: One acid group reacted, but steric bulk or hydrolysis deactivated the second.

-

Solution: Use HATU instead of EDC (higher reactivity). Ensure anhydrous conditions for organic synthesis. Re-treat with fresh activator.

Issue: Gelation/Precipitation (Protein Conjugation)

-

Cause: Excessive crosslinking of proteins (Linker acting as a bridge between two proteins).

-

Solution: Reduce linker concentration or perform "Reverse Addition" (Add protein to excess linker) if the goal is to label the protein, not crosslink it.

Issue: Hydrolysis of NHS Ester

-

Cause: Buffer pH too high during activation or old EDC.

-

Solution: Use fresh EDC. Keep activation pH strictly at 6.0. Move to pH 7.4 only immediately before adding the amine.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS chemistry mechanisms).

-

AxisPharm. Protocol for PEG Acid Reagents. AxisPharm. Retrieved from [Link]

Sources

Application Note: HATU-Mediated Amide Coupling of N-Me-N-bis(PEG4-acid) for Multivalent Conjugation

[1]

Abstract

This technical guide details the protocol for the symmetric functionalization of N-Me-N-bis(PEG4-acid) using HATU activation.[1] This specific linker, featuring a central tertiary amine and two carboxylic acid-terminated PEG arms, is frequently employed in the synthesis of homobifunctional degraders (PROTACs) and multivalent pharmacophores.[1] The protocol prioritizes the suppression of guanidinylation side reactions and addresses the specific solubility and purification challenges associated with hydrophilic PEG architectures.[1]

Introduction & Strategic Rationale

The Reagent: N-Me-N-bis(PEG4-acid)

Unlike linear PEG diacids, N-Me-N-bis(PEG4-acid) possesses a "Y-shaped" architecture centered on a tertiary amine (N-methyl).[1]

-

Central Node: The tertiary amine acts as a branching point, increasing the hydrodynamic radius and solubility compared to linear analogs.[1]

-

Reactivity Profile: The molecule presents two chemically equivalent carboxylic acid motifs.[1]

-

Challenge: The central tertiary amine can act as a proton trap or interact with activated esters if the steric geometry allows, though its primary challenge is its zwitterionic potential during workup.[1]

Why HATU?

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over carbodiimides (EDC/DCC) or phosphonium salts (PyBOP) for this application due to:

-

Reactivity: The 7-azabenzotriazole (HOAt) leaving group creates a highly reactive ester, crucial for overcoming the entropic penalty of reacting with flexible PEG chains.[1]

-

Neighboring Group Effect: The pyridine nitrogen in the HOAt moiety assists in the incoming amine's nucleophilic attack via a 7-membered cyclic transition state (Carpino, 1993).[1]

Mechanistic Workflow

The coupling reaction proceeds through an activation phase followed by aminolysis.[1][2] A critical operational requirement is the pre-activation of the carboxylic acid to prevent the amine nucleophile from reacting directly with the HATU uronium center, which would form an unreactive guanidine byproduct.[1]

Figure 1: Reaction Mechanism & Electron Flow[1]

Caption: The HATU activation cycle. The carboxylate attacks the HATU iminium carbon, expelling the HOAt anion, which then re-attacks to form the reactive OAt ester.[1][3]

Experimental Protocol

Materials & Stoichiometry

Objective: Symmetric functionalization (Homodimerization). Scale: 100 mg Linker basis (approx. 0.15 mmol).[1]

| Component | Role | Equivalents (Eq) | Rationale |

| N-Me-N-bis(PEG4-acid) | Linker | 1.0 | Limiting reagent.[1] |

| Target Amine (R-NH₂) | Payload | 2.5 - 3.0 | Slight excess (1.25 - 1.5 per arm) ensures complete bis-functionalization.[1] |

| HATU | Activator | 2.2 | 1.1 Eq per carboxyl group.[1] Excess wastes reagent and complicates purification.[1][4] |

| DIPEA (Hünig's Base) | Base | 4.0 - 5.0 | Neutralizes the acid (2 Eq), the amine salts (if used), and maintains basic pH for activation.[1] |

| DMF (Anhydrous) | Solvent | N/A | [0.1 M] concentration.[1] PEG is highly soluble; DMF ensures HATU stability.[1] |

Step-by-Step Procedure

Step 1: Preparation and Pre-Activation[1]

-

Dissolution: In a flame-dried round-bottom flask or reaction vial, dissolve N-Me-N-bis(PEG4-acid) (1.0 equiv) in anhydrous DMF to achieve a concentration of ~0.1 M.

-

Base Addition: Add DIPEA (4.0 equiv). Stir for 2 minutes.

-

Activation: Add HATU (2.2 equiv) in one portion.

-

Observation: The solution typically turns yellow/orange (color of the HOAt anion).[1]

-

Time: Stir at Room Temperature (RT) for 15–20 minutes .

-

Critical Control: Do not add the amine yet.[1] This pre-activation step ensures the OAt-ester is fully formed, minimizing the risk of the amine reacting with HATU directly (guanidinylation).[1]

-

Step 2: Coupling Reaction[1]

-

Amine Addition: Dissolve the Target Amine (2.5 equiv) in a minimal amount of DMF.[1] Add this solution dropwise to the activated linker mixture.[1]

-

Reaction: Flush the headspace with Nitrogen/Argon, seal, and stir at RT.

-

Monitoring: Monitor by LC-MS or HPLC after 1 hour.

Step 3: Workup & Purification

PEG derivatives are amphiphilic, making aqueous extraction (DCM/Water) risky due to emulsion formation and product loss into the aqueous phase.[1]

Method A: Direct Reverse-Phase (Recommended) [1]

-

Quench: Add water (equal to 10% of reaction volume) to quench remaining active esters.[1] Stir for 10 minutes.

-

Filter: Filter the crude mixture through a 0.45 µm syringe filter to remove insoluble urea/guanidine byproducts.

-

Purification: Inject directly onto a Prep-HPLC C18 column.

Method B: Solid Phase Extraction (Alternative)

-

Dilute reaction with 10 volumes of 0.1% aqueous TFA.

-

Load onto a C18 Sep-Pak cartridge.[1]

-

Wash with water (removes DMF, HATU byproducts).[1]

-

Elute with 50-80% ACN/Water.[1] Lyophilize.

Figure 2: Experimental Workflow

Caption: Operational workflow for the symmetric coupling of N-Me-N-bis(PEG4-acid). Pre-activation is the critical control point.

Critical Considerations & Troubleshooting

The "Guanidinylation" Trap

If the amine is added before or simultaneously with HATU, the amine can attack the central carbon of the HATU uronium salt.[1] This forms a tetramethylguanidine adduct on your payload, permanently deactivating it.[1]

-

Solution: Always pre-activate the acid for 15 minutes.[1]

Heterobifunctional Attempts

Attempting to attach two different amines (Amine A and Amine B) to this symmetric bis-acid in one pot will result in a statistical distribution:

-

25% A-Linker-A[1]

-

50% A-Linker-B (Desired)[1]

-

25% B-Linker-B Recommendation: For heterobifunctional PROTACs, do not use this linker in a one-pot method.[1] Use an orthogonal linker (e.g., Acid-PEG-Azide) or use a solid-phase approach where one acid is immobilized.[1]

Solubility & Aggregation

The central tertiary amine is protonated at acidic pH.[1] During HPLC purification with TFA (pH ~2), the molecule will carry a positive charge at the center.[1]

References

-